An In-depth Technical Guide to 4-bromo-5-chloro-1-methyl-1,2,3-triazole (CAS 1431984-03-0)
An In-depth Technical Guide to 4-bromo-5-chloro-1-methyl-1,2,3-triazole (CAS 1431984-03-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-bromo-5-chloro-1-methyl-1,2,3-triazole, a halogenated triazole derivative of significant interest in medicinal chemistry and synthetic organic chemistry. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available information and draws logical inferences from structurally related analogs to present a detailed profile. The document covers physicochemical properties, plausible synthetic routes, expected reactivity, potential applications in drug discovery, and essential safety information. This guide is intended to serve as a valuable resource for researchers and scientists working with or considering the use of this and similar halogenated triazole scaffolds in their research and development endeavors.
Introduction: The Significance of the 1,2,3-Triazole Scaffold
The 1,2,3-triazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its remarkable stability and versatile biological activities.[1][2] Triazole derivatives have been successfully incorporated into a wide array of therapeutic agents, demonstrating antifungal, antibacterial, antiviral, and anticancer properties.[2][3] The stability of the triazole ring to metabolic degradation, its ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for other functional groups contribute to its prevalence in drug design.[1][4] The introduction of halogen substituents onto the triazole core, as seen in 4-bromo-5-chloro-1-methyl-1,2,3-triazole, provides synthetic handles for further functionalization and can significantly modulate the compound's physicochemical and biological properties.[4][5]
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 4-bromo-5-chloro-1-methyl-1,2,3-triazole are not extensively reported. However, by examining data from its constituent parts and closely related analogs, we can establish a reliable estimated profile.
| Property | 4-bromo-5-chloro-1-methyl-1,2,3-triazole | 1-Methyl-1,2,3-triazole[6] | 4,5-dibromo-1-methyl-1H-1,2,3-triazole[7] | 4,5-dichloro-1H-1,2,3-triazole[8] |
| CAS Number | 1431984-03-0 | 16681-65-5 | 25537-64-8 | 1161354-58-0 |
| Molecular Formula | C₃H₃BrClN₃ | C₃H₅N₃ | C₃H₃Br₂N₃ | C₂HCl₂N₃ |
| Molecular Weight | 196.43 g/mol | 83.09 g/mol | 240.88 g/mol | 137.95 g/mol |
| Melting Point | Not reported | Not reported | Not reported | Not reported |
| Boiling Point | Not reported | Not reported | Not reported | Not reported |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Soluble in water.[9] | Likely soluble in polar organic solvents. | Likely soluble in polar organic solvents. |
| Appearance | Likely a solid at room temperature. | Liquid. | Solid. | Solid. |
Synthesis of 4-bromo-5-chloro-1-methyl-1,2,3-triazole
Proposed Synthetic Pathway
A feasible approach would be the sequential halogenation of 1-methyl-1H-1,2,3-triazole. Due to the directing effects of the N-methyl group and the triazole ring nitrogens, direct halogenation can be challenging and may lead to a mixture of products. A more controlled synthesis might involve a multi-step sequence starting from a pre-functionalized precursor. A plausible retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis for 4-bromo-5-chloro-1-methyl-1,2,3-triazole.
Exemplary Experimental Protocol (Hypothetical)
This protocol is a hypothetical procedure based on general methods for triazole synthesis and halogenation.[12] It should be optimized and validated experimentally.
Step 1: Synthesis of 1-Methyl-1,2,3-triazole
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In a well-ventilated fume hood, prepare a solution of methyl azide in a suitable solvent (e.g., diethyl ether). Caution: Methyl azide is explosive and should be handled with extreme care.
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To a solution of a suitable alkyne (e.g., acetylene or a protected equivalent) in an appropriate solvent, add the methyl azide solution.
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The reaction mixture is typically stirred at room temperature or gently heated to facilitate the [3+2] cycloaddition. The progress of the reaction should be monitored by TLC or GC-MS.
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Upon completion, the solvent is removed under reduced pressure, and the crude 1-methyl-1,2,3-triazole is purified by distillation or chromatography.
Step 2: Halogenation to 4-bromo-5-chloro-1-methyl-1,2,3-triazole
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To a solution of 1-methyl-1,2,3-triazole in a suitable solvent (e.g., dichloromethane or acetic acid), add a chlorinating agent (e.g., N-chlorosuccinimide, NCS) portion-wise at a controlled temperature (e.g., 0 °C).
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After the initial chlorination, a brominating agent (e.g., N-bromosuccinimide, NBS) is added to the reaction mixture.
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The reaction is stirred at room temperature or heated as necessary, with monitoring by TLC or GC-MS to follow the formation of the dihalogenated product.
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Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.
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The crude product is purified by column chromatography on silica gel to yield pure 4-bromo-5-chloro-1-methyl-1,2,3-triazole.
Reactivity and Chemical Behavior
The reactivity of 4-bromo-5-chloro-1-methyl-1,2,3-triazole is dictated by the electronic properties of the triazole ring and the presence of two different halogen substituents. The triazole ring is an electron-deficient system, which influences the reactivity of the attached halogens.
The carbon-halogen bonds at the C4 and C5 positions are susceptible to nucleophilic substitution, providing a gateway for the introduction of various functional groups.[5][13] The differential reactivity of the C-Br and C-Cl bonds could potentially allow for selective functionalization. Generally, the C-Br bond is more reactive towards nucleophiles than the C-Cl bond.
Caption: Expected nucleophilic substitution reactivity of 4-bromo-5-chloro-1-methyl-1,2,3-triazole.
This differential reactivity is a valuable tool in synthetic chemistry, enabling the stepwise introduction of different substituents to build molecular complexity.[4]
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,3-triazole core is a well-established pharmacophore in drug discovery.[1][2] Its incorporation into drug candidates is often associated with improved metabolic stability and favorable pharmacokinetic properties.[9] The presence of bromo and chloro substituents on the triazole ring of 4-bromo-5-chloro-1-methyl-1,2,3-triazole makes it a versatile building block for the synthesis of novel bioactive molecules.
This compound can serve as a scaffold for the development of inhibitors targeting a wide range of biological targets, including enzymes and receptors. The halogen atoms can be displaced by various nucleophiles to introduce pharmacophoric groups, or they can participate in metal-catalyzed cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.[4][14] The diverse biological activities reported for substituted triazoles, such as anticancer, antimicrobial, and antiviral effects, underscore the potential of this scaffold in the development of new therapeutic agents.[1][2][3]
Safety and Handling
Detailed toxicological data for 4-bromo-5-chloro-1-methyl-1,2,3-triazole are not available. However, based on the reactivity of halogenated organic compounds, it should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Direct contact with skin and eyes should be avoided, and inhalation of dust or vapors must be prevented. In case of accidental exposure, appropriate first-aid measures should be taken immediately.
Conclusion
4-bromo-5-chloro-1-methyl-1,2,3-triazole is a halogenated heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While specific experimental data for this molecule are scarce, this guide has provided a comprehensive overview of its likely properties, synthesis, and reactivity based on the well-established chemistry of related triazole derivatives. Its value lies in the versatile triazole scaffold combined with the synthetic handles provided by the two different halogen substituents, opening avenues for the creation of diverse molecular architectures with potential biological applications. Further experimental investigation into the properties and reactivity of this compound is warranted to fully unlock its potential in drug discovery and materials science.
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